

NBD-14270 gp120 binding site

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Compound of Interest

Compound Name: NBD-14270

Cat. No.: B15567460

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An In-depth Technical Guide to the **NBD-14270** gp120 Binding Site

Introduction

NBD-14270 is a potent, small-molecule antagonist of HIV-1 entry, belonging to a class of compounds developed to inhibit the virus's initial interaction with host cells.[1][2] It functions by targeting the viral envelope glycoprotein gp120, a critical component for viral attachment and subsequent fusion. The binding of **NBD-14270** to gp120 prevents the conformational changes necessary for the virus to engage with the host cell's CD4 receptor, thereby blocking a crucial first step in the viral lifecycle.[3][4] Notably, **NBD-14270** exhibits a dual mechanism of action, not only antagonizing gp120 but also inhibiting the HIV-1 reverse transcriptase.[3] This technical guide provides a comprehensive overview of the **NBD-14270** binding site on gp120, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Binding Site and Mechanism of Action

NBD-14270 and its analogues target a highly conserved, deep pocket on the surface of gp120 known as the "Phe43 cavity." [3][4][5] This cavity is named for its critical interaction with Phenylalanine 43 of the human CD4 receptor. By occupying this precise location, NBD-series compounds act as CD4 mimetics, effectively competing with and blocking the binding of the actual CD4 receptor.[4]

The binding of **NBD-14270** to the Phe43 cavity induces significant conformational changes in the gp120 protein, similar to those triggered by CD4 binding.[6][7] However, instead of priming the virus for the next step of entry (co-receptor binding), this interaction prematurely forces the

envelope glycoprotein into an unstable, transient state. This state rapidly and irreversibly decays, rendering the virus non-infectious.[6]

Structural studies on related NBD compounds reveal that their chemical scaffold is typically composed of three key regions:

- Region I: A para-substituted aromatic ring that inserts deep into the Phe43 cavity.[6][8][9]
- Region II: A central oxalamide linker.[6][8][9]
- Region III: A heterocyclic ring system that interacts with the vestibule of the cavity.[6][8][9]

The specific modifications in these regions modulate the binding affinity and biological profile of each compound.[8][10]

A remarkable feature of **NBD-14270** is its dual-inhibitory function. In addition to its role as an entry inhibitor, it has been shown to inhibit HIV-1 reverse transcriptase (RT) activity by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for **NBD-14270**, providing a clear comparison of its efficacy and safety profile.

Parameter	Value	Description	Source
IC ₅₀	180 nM	The half-maximal inhibitory concentration against a panel of 50 HIV-1 Env-pseudotyped viruses.	[1][2]
IC ₅₀	0.16 μM (160 nM)	The half-maximal inhibitory concentration determined in a single-cycle TZM-bl cell assay.	[1]
EC ₅₀	<200 nM	The half-maximal effective concentration, indicating potent antiviral activity.	[3]
CC ₅₀	>100 μM	The half-maximal cytotoxic concentration, indicating low cytotoxicity and a favorable safety profile.	[1][2][3]

Experimental Protocols

The characterization of **NBD-14270**'s interaction with gp120 involves a combination of virological, biochemical, and structural biology techniques.

Single-Cycle HIV-1 Infectivity Assay (TZM-bl Assay)

This assay is used to determine the inhibitory concentration (IC₅₀) of antiviral compounds.

- Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CXCR4, and CCR5. They also contain integrated reporter genes for firefly luciferase and β -galactosidase under the control of the HIV-1 Tat promoter.
- Virus: HIV-1 Env-pseudotyped viruses are generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.
- Protocol:
 - TZM-bl cells are seeded in 96-well plates.
 - The next day, serial dilutions of **NBD-14270** are prepared.
 - A standardized amount of the pseudovirus is pre-incubated with the various concentrations of **NBD-14270** for a set period (e.g., 1 hour) at 37°C.
 - The virus-compound mixture is then added to the TZM-bl cells.
 - After 48 hours of incubation, the cells are lysed.
 - Luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the compound, compared to a no-drug control, reflects the inhibition of viral entry.
 - IC₅₀ values are calculated from the resulting dose-response curves.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells (CC₅₀).

- Cell Line: U87-CD4-CXCR4 cells or other relevant cell lines.[\[1\]](#)
- Protocol:
 - Cells are seeded in 96-well plates.
 - Serial dilutions of **NBD-14270** are added to the cells.

- The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48 hours).
- Cell viability is measured using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.
- CC₅₀ values are calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time. While a specific SPR protocol for **NBD-14270** is not detailed in the provided results, a general methodology for studying NBD-gp120 interactions is as follows.

- Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another (the analyte) flows over the surface and binds to it.
- Protocol:
 - Immobilization: A molecule like the 17b antibody, which binds to a CD4-induced epitope on gp120, is immobilized on a CM5 sensor chip.[\[6\]](#)
 - Binding Measurement: A solution containing the gp120 protein (analyte) is injected over the chip surface in the presence of varying concentrations of the NBD compound.
 - Analysis: The binding of gp120 to the immobilized antibody is measured. An increase in the binding signal in the presence of the NBD compound indicates that the compound induces a conformation in gp120 that is recognized by the antibody.[\[6\]](#) This method can be used to quantify how NBD analogues modulate gp120's conformation and its interactions with other molecules.[\[6\]](#)

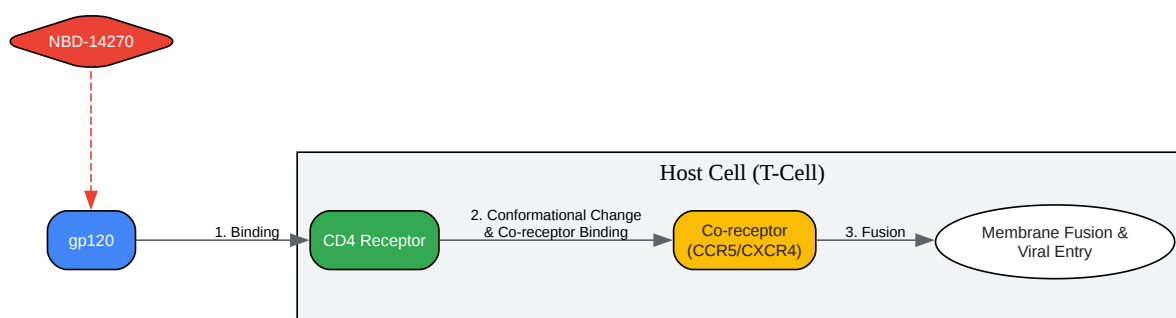
X-ray Crystallography

This technique provides high-resolution structural information about the binding mode of an inhibitor.

- Protocol:
 - Protein Expression and Purification: A core version of the HIV-1 gp120 protein is expressed (e.g., in HEK293 cells) and purified.[5][8]
 - Complex Formation: The purified gp120 core is incubated with a molar excess of the NBD compound to form a stable protein-ligand complex.
 - Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
 - Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. [4][8]

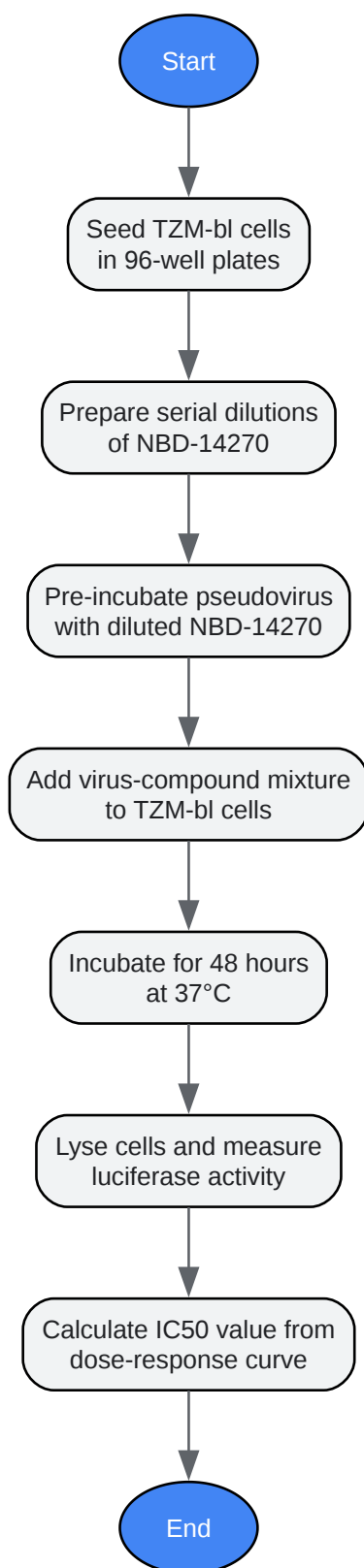
Visualizations

The following diagrams illustrate the key pathways and workflows related to **NBD-14270**.



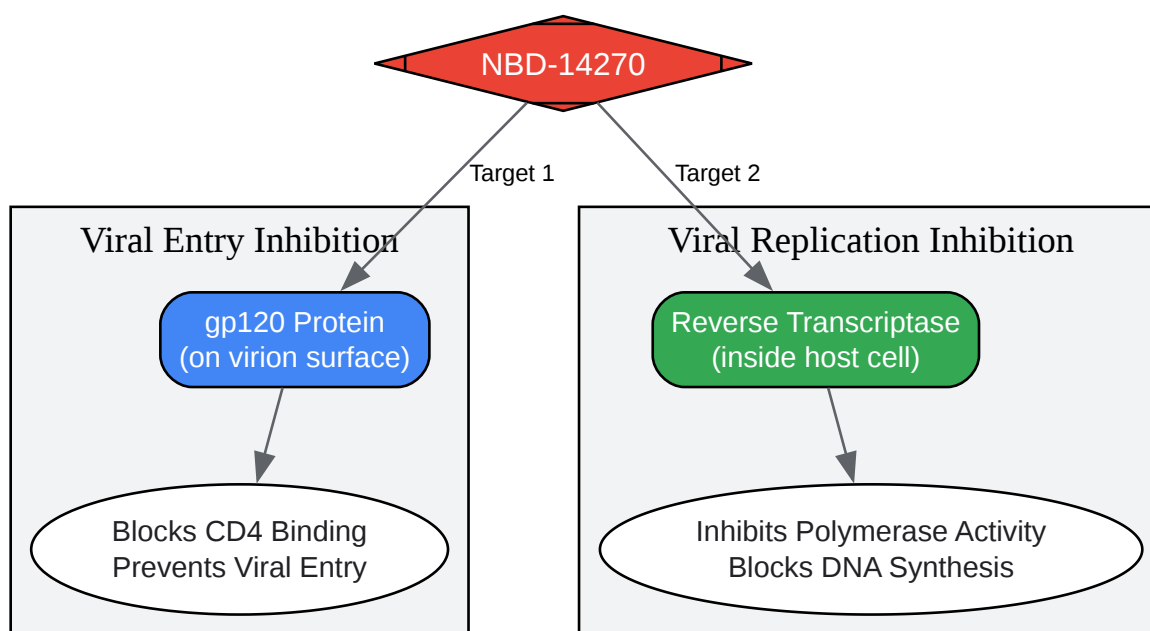
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Caption: HIV-1 entry pathway and its inhibition by **NBD-14270**.



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Caption: Experimental workflow for a single-cycle infectivity assay.



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